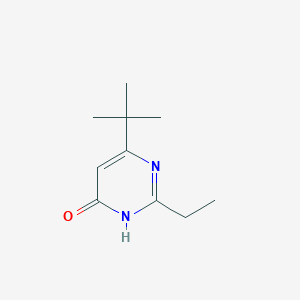

6-Tert-butyl-2-ethyl-pyrimidin-4-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

4-tert-butyl-2-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2O/c1-5-8-11-7(10(2,3)4)6-9(13)12-8/h6H,5H2,1-4H3,(H,11,12,13) |

InChI Key |

YPJPDTNSHDMLKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies for 6 Tert Butyl 2 Ethyl Pyrimidin 4 Ol and Analogs

Historical and Contemporary Approaches to Pyrimidine (B1678525) Synthesis

The synthesis of the pyrimidine ring, a cornerstone of numerous biologically significant molecules, has been a subject of intense research for over a century. The strategies employed have evolved from classical condensation reactions to highly efficient, modern catalytic, and multicomponent approaches.

Cyclocondensation Reactions in Pyrimidinol Formation

Cyclocondensation reactions represent a fundamental and widely utilized method for the formation of the pyrimidine nucleus, particularly for accessing pyrimidinol derivatives. This approach typically involves the reaction of a 1,3-dielectrophilic component with an N-C-N fragment, such as an amidine, urea (B33335), or thiourea (B124793).

One of the most classic examples is the reaction between a β-ketoester and an amidine. For the synthesis of 6-substituted-4-pyrimidinols, a β-ketoester can be condensed with an appropriate amidine hydrochloride. For instance, ultrasound irradiation has been shown to effectively promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org This method's efficiency can be significantly higher than classical Biginelli reaction conditions. researchgate.net

The general mechanism involves the initial formation of an enamine intermediate from the reaction of the amidine with the keto group of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the amidine onto the ester carbonyl group, and subsequent dehydration to afford the aromatic pyrimidinol ring. The versatility of this method allows for a wide range of substituents to be introduced at various positions of the pyrimidine ring by simply altering the starting materials. For example, to synthesize the target molecule, 6-tert-butyl-2-ethyl-pyrimidin-4-ol, one could envisage the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate with propanamidine.

Recent developments have also focused on green chemistry principles, employing microwave-assisted solventless syntheses or using reusable catalysts like NaY zeolite for three-component couplings of 1,3-diketones, aldehydes, and urea/thiourea. researchgate.net

Amidines and Carbonyl Compound Cyclizations

The cyclization of amidines with various carbonyl compounds is a cornerstone of pyrimidine synthesis. This strategy is particularly powerful for creating a diverse array of substituted pyrimidines. mdpi.com

A prominent method involves the reaction of amidines with α,β-unsaturated ketones. This [3+3] annulation approach forms a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine. rsc.org While traditional methods often rely on transition-metal-catalyzed dehydrogenation, recent advancements have demonstrated a metal-free approach using visible-light-enabled photo-oxidation with air as the terminal oxidant. rsc.orgrsc.org This provides a milder and more environmentally friendly alternative.

Furthermore, iron-catalyzed modular synthesis allows for the reaction of amidines with saturated carbonyl compounds like ketones, aldehydes, and esters. acs.org This method proceeds via a regioselective β-C-H bond functionalization, offering an operationally simple route with broad functional group tolerance. organic-chemistry.orgacs.org For example, an iron(II)-complex can catalyze the reaction between a ketone and an amidine in the presence of a temporal oxidant like TEMPO. organic-chemistry.org The proposed mechanism involves a sequence of TEMPO complexation, enamine addition, and cyclization. acs.org

Copper-catalyzed cyclization of ketones with nitriles also provides a facile and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org These methods highlight the versatility of amidines as key building blocks in pyrimidine synthesis, reacting with a wide range of carbonyl-containing partners.

Multicomponent Reactions for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including pyrimidines, in a single pot. acs.org These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. acs.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of selective C-C and C-N bonds with the liberation of hydrogen and water. acs.orgnih.gov This method allows for the assembly of highly and unsymmetrically substituted pyrimidines. acs.orgnih.gov

Another approach involves a titanium-catalyzed three-component condensation of amines, an isocyanide, and alkynes, which forms 1,3-diimine tautomers. These intermediates can then react with amidines in a one-pot fashion to yield 2,4,5-trisubstituted pyrimidines. thieme-connect.com While the yields can be modest, this method provides a simple route to substituted pyrimidines. thieme-connect.com

Furthermore, pyranopyrimidine cores can be synthesized via MCRs, for instance, by reacting barbituric acid, malononitrile, and aryl aldehydes. rsc.org Theoretical studies on the MCR mechanism for pyrido[2,3-d]pyrimidines have provided a deeper understanding of the reaction pathways, which can aid in the optimization of these processes. acs.org These MCRs represent a powerful tool for rapidly generating libraries of diverse pyrimidine derivatives.

Inverse Electron Demand Diels-Alder (IEDDA) Approaches

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for the synthesis of heterocyclic compounds, including pyrimidines. sigmaaldrich.com This reaction involves an electron-deficient diene (azadiene) reacting with an electron-rich dienophile. nih.gov

1,2,3-Triazine 1-oxides have been identified as effective substrates for IEDDA reactions. acs.org They can react with amidines in a base-catalyzed, room temperature reaction to form pyrimidines in high yield. acs.org Similarly, 1,2,4,5-tetrazines are widely used azadienes in IEDDA reactions. Their reaction with various dienophiles, followed by the elimination of dinitrogen, leads to the formation of a dihydropyrimidine ring, which can then be aromatized. nih.gov The reactivity of these azadienes can be tuned by substituents; for example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive diene. nih.gov

The intramolecular version of the IEDDA reaction has also been explored, where pyrimidines bearing an ω-alkyne side-chain undergo cyclization to form fused pyridines. wur.nl The reactivity in these intramolecular reactions is influenced by substituents on the pyrimidine ring and the nature of the linker to the dienophile. wur.nl Electron-withdrawing groups on the pyrimidine ring generally increase the reaction rate. wur.nl The IEDDA approach offers a convergent and often regioselective route to highly functionalized pyrimidines under mild conditions.

Tailored Synthetic Routes for Substituted Pyrimidinols

The synthesis of specifically substituted pyrimidinols, such as this compound, requires strategies that can precisely control the introduction of the desired functional groups. This often involves the use of pre-functionalized building blocks or late-stage functionalization techniques.

Strategies for Incorporating Tert-butyl Moieties in Pyrimidine Structures

The introduction of a bulky tert-butyl group onto a pyrimidine ring can present synthetic challenges due to steric hindrance. Several strategies can be employed to achieve this.

One straightforward approach is to use a starting material that already contains the tert-butyl group. In the context of the cyclocondensation reaction described in section 2.1.1, one could use a β-ketoester bearing a tert-butyl group, such as ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate). The condensation of this precursor with an appropriate amidine, in this case, propanamidine, would directly lead to the desired 6-tert-butyl substituted pyrimidinol.

Another strategy involves late-stage functionalization. While direct Friedel-Crafts alkylation on the pyrimidine ring is generally not feasible due to the electron-deficient nature of the ring, cross-coupling reactions offer a powerful alternative. For instance, a halogenated pyrimidine precursor could be coupled with a tert-butyl source using a suitable catalyst. While not directly for pyrimidines, the use of tert-butyl sulfonyl esters in desulfinative cross-coupling reactions has been demonstrated for other heteroaromatics and could be a viable approach. acs.org

A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification. nih.gov This involves the activation of a pyrimidine to form a pyrimidinium salt, followed by ring-opening to an iminoenamine and subsequent recyclization with a different nucleophile to form a new pyrimidine. nih.gov While this was demonstrated for interconverting pyrimidines, the principle could potentially be adapted to introduce new substituents.

Finally, for certain heterocyclic systems, Boc (tert-butyloxycarbonyl) groups, commonly used as protecting groups, can sometimes be transformed. For example, in the synthesis of substituted tetrahydrobenzo mdpi.comthieme-connect.comthieno[2,3-d]pyrimidines, a Boc-protected amine was part of the synthetic sequence. mdpi.com While not a direct installation of a tert-butyl group on the core ring, it highlights the manipulation of tert-butyl containing moieties in the synthesis of related heterocycles.

Below is a table summarizing some of the research findings related to pyrimidine synthesis:

| Method | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Multicomponent Synthesis | Amidine, up to three alcohols | Iridium-pincer complex, t-BuOK | Substituted pyrimidines | Up to 93% | acs.orgnih.gov |

| Cyclization | Amidine, α,β-unsaturated ketone | Metal-free, visible light, eosin (B541160) Y, air | Multi-substituted pyrimidines | Moderate to excellent | rsc.org |

| Modular Synthesis | Ketone/aldehyde/ester, amidine | Iron(II)-complex, TEMPO | Substituted pyrimidines | Not specified | organic-chemistry.orgacs.org |

| IEDDA Reaction | 1,2,3-Triazine 1-oxide, amidine | Base-catalyzed, room temp. | Substituted pyrimidines | High | acs.org |

| Cyclocondensation | β-keto ester, amidine | Ultrasound irradiation | 4-Pyrimidinols | Good to excellent | organic-chemistry.org |

Introduction of Ethyl Functionality in Pyrimidinols

The incorporation of an ethyl group at the C2 position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. A patented process outlines a method for the preparation of 6-ethyl-4-hydroxypyrimidine and 6-ethyl-2-methyl-4-hydroxypyrimidine. google.com This method involves the reaction of a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base. google.com For the synthesis of 6-ethyl-2-methyl-4-hydroxypyrimidine, a 28% methanolic solution of sodium methoxide (B1231860) is heated in n-butanol to remove the solvent, followed by the addition of the reactants. google.com This approach highlights a viable pathway for introducing alkyl groups at the 2-position of the pyrimidinol core.

Regioselective Synthesis of 4-Hydroxypyrimidine (B43898) Derivatives

Achieving regiocontrol is paramount in the synthesis of unsymmetrically substituted pyrimidines. The synthesis of 4-hydroxypyrimidine derivatives can be accomplished with high regioselectivity through several methods. One notable approach involves the cyclocondensation of 3-amino-2-unsaturated carboxylates with carboxylic acid amides. google.com This reaction selectively yields the 4-hydroxypyrimidine isomer.

Another powerful and highly regioselective method is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. acs.org This process, which proceeds through a series of condensation and dehydrogenation steps, allows for the precise construction of highly decorated pyrimidines with defined substitution patterns. acs.org The use of PN5P–Ir–pincer complexes as catalysts is particularly effective in this sustainable protocol, yielding pyrimidines in up to 93% isolated yield. acs.org These methods provide a direct route to asymmetrically substituted pyrimidines that would be challenging to access through traditional, stepwise syntheses. acs.org

Advanced Synthetic Methodologies for Pyrimidine Derivatization

Modern synthetic chemistry offers a toolbox of advanced techniques that can enhance the efficiency, selectivity, and environmental compatibility of pyrimidine synthesis.

Ultrasound-Promoted Synthesis Techniques

The application of ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. In the context of pyrimidinol synthesis, ultrasound has been successfully employed to promote the cyclocondensation of β-keto esters and amidines. organic-chemistry.orgthieme-connect.com This method allows for the rapid and efficient formation of highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.orgthieme-connect.com For instance, a study demonstrated the synthesis of sixteen different 4-pyrimidinols with yields ranging from 21% to 97% in just 5 to 15 minutes using ultrasound irradiation. organic-chemistry.org This technique not only accelerates the reaction but also often leads to cleaner product formation, minimizing the need for extensive purification. organic-chemistry.org

The following table summarizes the results from an ultrasound-promoted synthesis of various 4-pyrimidinols, highlighting the efficiency of this methodology. organic-chemistry.org

Table 1: Ultrasound-Promoted Synthesis of 4-Pyrimidinols

| R¹ | R² | R³ | Time (min) | Yield (%) |

| Me | H | Ph | 10 | 85 |

| Me | H | 4-Cl-C₆H₄ | 12 | 82 |

| Me | H | 4-MeO-C₆H₄ | 10 | 90 |

| Et | H | Ph | 12 | 80 |

| Ph | H | Ph | 15 | 75 |

| Me | Me | Ph | 8 | 92 |

| Me | H | Me | 5 | 97 |

| Me | H | Et | 7 | 95 |

Solid-Phase Synthesis Applications in Pyrimidine Chemistry

Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries and for streamlining purification processes. This technique has been effectively applied to the synthesis of various pyrimidine derivatives, including pyrimidinones. mdpi.com In a representative example, a library of thiazolo-pyrimidinone derivatives was constructed using a solid-phase approach. mdpi.com The key steps, including Thorpe-Ziegler reaction and cyclization, were optimized to proceed with high efficiency on the solid support. mdpi.com The yields for the individual steps of the solid-phase synthesis were reported to be in the range of 65-97%. mdpi.com This methodology allows for the introduction of diversity at multiple positions of the pyrimidine core by using a variety of building blocks in the final cleavage step from the resin. mdpi.comCurrent time information in Bangalore, IN.

The table below illustrates the yields achieved at different stages of a solid-phase synthesis of thiazolo-pyrimidinone derivatives. mdpi.com

Table 2: Stepwise Yields in the Solid-Phase Synthesis of a Thiazolo-Pyrimidinone Derivative

| Step | Reaction | Yield (%) |

| 1 | Loading of first building block | 97 |

| 2 | Thiazole ring formation | 95 |

| 3 | Pyrimidinone ring formation | 85 |

| 4 | Cleavage and final modification | 65-93 |

Catalytic Approaches in Pyrimidine Ring Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The formation of the pyrimidine ring can be effectively catalyzed by a variety of metal complexes. For instance, the one-pot synthesis of highly functionalized pyrimidines from β-dicarbonyl compounds and cyanogen (B1215507) can be achieved using catalytic amounts of Ni(acac)₂ or Cu(acac)₂. rsc.org This method proceeds under ambient conditions and provides good yields of the desired products. rsc.org

More advanced catalytic systems, such as the previously mentioned iridium-pincer complexes, offer exceptional control over the regioselectivity of pyrimidine synthesis from simple and readily available starting materials like alcohols and amidines. acs.org Other catalytic methods include the use of zinc chloride for the three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to form 4,5-disubstituted pyrimidines. organic-chemistry.org Furthermore, base-catalyzed microwave-assisted synthesis has been shown to be a highly efficient method, significantly reducing reaction times from hours to minutes while enhancing yields. researchgate.netresearchgate.net

Green Chemistry Considerations in Pyrimidinol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. In the synthesis of pyrimidinols, several green approaches have been developed. rasayanjournal.co.in These include the use of environmentally benign solvents like water, or conducting reactions under solvent-free conditions. rasayanjournal.co.inresearchgate.net As discussed, ultrasound and microwave irradiation are considered green techniques as they often lead to shorter reaction times, reduced energy consumption, and higher yields. rasayanjournal.co.inresearchgate.net

The use of reusable catalysts, such as solid-supported catalysts or organocatalysts, also aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.net Multicomponent reactions are inherently atom-economical and are considered a green synthetic strategy as they combine multiple starting materials into a single product in one pot, minimizing waste generation. rasayanjournal.co.in The development of synthetic protocols that utilize renewable feedstocks, such as alcohols derived from biomass, further enhances the green credentials of pyrimidine synthesis. acs.org

Challenges and Innovations in Pyrimidinol Synthesis

The synthesis of substituted pyrimidinols, particularly those with bulky groups like a tert-butyl moiety, presents a unique set of challenges that necessitate innovative synthetic strategies. These challenges primarily revolve around regioselectivity, steric hindrance, and the need for efficient and versatile methodologies.

A significant hurdle in the synthesis of asymmetrically substituted pyrimidinols is controlling the regioselectivity of the cyclocondensation reaction. The classical approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine. In the case of this compound, this would typically involve the reaction of a β-keto ester bearing a tert-butyl group with propionamidine. The challenge lies in ensuring the desired constitutional isomer is formed exclusively or as the major product.

Steric hindrance imposed by the bulky tert-butyl group can significantly impact reaction rates and yields. The voluminous nature of this substituent can impede the approach of reagents to the reaction centers, necessitating harsher reaction conditions or more reactive starting materials. For instance, the synthesis of sterically hindered pyridines, which share some synthetic challenges with pyrimidines, often requires specialized and sometimes costly reagents to overcome the steric barrier. orgsyn.org

In response to these challenges, several innovative strategies have been developed in the field of pyrimidine synthesis. These advancements aim to improve efficiency, regioselectivity, and substrate scope.

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool in heterocyclic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can simplify synthetic routes significantly. While specific MCRs for this compound are not extensively documented, the general principle offers a promising avenue for its efficient synthesis.

Novel Catalytic Systems: The development of new catalysts has been instrumental in overcoming some of the challenges in pyrimidine synthesis. For instance, the use of environmentally friendly and reusable catalysts is a growing trend. thieme-connect.de These catalysts can enhance reaction rates and selectivity under milder conditions, which is particularly beneficial when dealing with sterically hindered substrates.

Deconstruction-Reconstruction Strategy: A novel "deconstruction-reconstruction" approach has been reported for the diversification of pyrimidine structures. nih.gov This method involves the transformation of a pre-existing pyrimidine into a more reactive intermediate, which can then be recyclized with different reagents to generate a variety of analogs. This strategy could potentially be applied to a readily available pyrimidine to introduce the desired tert-butyl and ethyl substituents.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. This technique can be particularly effective in overcoming the activation energy barriers associated with sterically hindered substrates.

Below is a table summarizing some research findings on the synthesis of pyrimidine analogs, highlighting the reagents, conditions, and outcomes that could be relevant to the synthesis of this compound.

| Product | Starting Materials | Reagents and Conditions | Key Findings | Reference |

| 2,5-Disubstituted Pyrimidines | Pyrimidinium salt, Cyclopropaneamidine | N-chlorosuccinimide, Trifluoroacetic acid | A deconstruction-reconstruction process allows for functionalization at the C2 and C5 positions. | nih.gov |

| Pyrimidinone and Thiopyrimidine Analogs | Iminoenamine intermediates | Urea, Thiourea | Cyclization with urea or thiourea effectively produces the corresponding pyrimidinone or thiopyrimidine. | nih.gov |

| Sterically Hindered 3-(1,2,4-oxadiazol-3-yl)pyridines | N-hydroxy-pyridine-3-carboximidamides, Acyl chlorides | TBAF in MeCN at room temperature | A two-step process for synthesizing sterically hindered pyridine (B92270) derivatives. | researchgate.net |

| Substituted Pyrimidines | Chalcones, Guanidinyl derivative | Dioxane, Piperidine (catalyst), Reflux | Condensation of chalcones with a guanidinyl derivative yields a series of pyrimidine derivatives. | nih.gov |

The synthesis of this compound remains a specialized area of research. While a direct, optimized synthetic route is not widely published, the challenges and innovative strategies discussed above provide a solid framework for approaching its synthesis. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the preparation of this and other complex pyrimidinol derivatives for potential applications in various fields of chemical and biological sciences.

Spectroscopic and Chromatographic Characterization Methodologies in Pyrimidinol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-Tert-butyl-2-ethyl-pyrimidin-4-OL, ¹H and ¹³C NMR are the primary techniques used for structural confirmation.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The ethyl group is expected to show a characteristic triplet-quartet pattern, while the tert-butyl group will present as a sharp singlet. The lone proton on the pyrimidine (B1678525) ring will appear as a singlet in the aromatic region. The hydroxyl proton, being exchangeable, may appear as a broad singlet or may not be observed depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH2- (ethyl) | 2.78 | Quartet (q) | 2H |

| -CH3 (ethyl) | 1.31 | Triplet (t) | 3H |

| -C(CH3)3 (tert-butyl) | 1.25 | Singlet (s) | 9H |

| Pyrimidine C5-H | 6.10 | Singlet (s) | 1H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Note: Data is predicted and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. The spectrum is expected to show signals for the two carbons of the ethyl group, the two distinct carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons), and the four carbons of the pyrimidine ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (pyrimidine) | 165.4 |

| C4 (pyrimidine) | 168.2 |

| C5 (pyrimidine) | 105.7 |

| C6 (pyrimidine) | 175.1 |

| -CH2- (ethyl) | 29.5 |

| -CH3 (ethyl) | 11.8 |

| -C(CH3)3 (tert-butyl, quaternary) | 37.9 |

| -C(CH3)3 (tert-butyl, methyls) | 28.3 |

Note: Data is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (molecular formula C10H16N2O), the calculated exact mass is 180.1263 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 181.1335 |

| [M+Na]⁺ | 203.1155 |

| [M-H]⁻ | 179.1190 |

Note: Data is predicted and may vary from experimental values.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like pyrimidinols. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, in positive ion mode, or a deprotonated species, [M-H]⁻, in negative ion mode. The fragmentation of the parent ion can be induced to provide structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of the tert-butyl group as a stable carbocation, leading to a significant fragment ion.

Predicted ESI-MS Fragmentation Data for this compound ([M+H]⁺)

| Predicted Fragment m/z | Proposed Lost Fragment |

| 125.0811 | C4H9 (tert-butyl group) |

| 153.1179 | C2H4 (ethene from ethyl group) |

Note: Data is predicted and represents plausible fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vandanapublications.comvandanapublications.com For a compound like this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific structural features.

The pyrimidinol core, with its hydroxyl group, exhibits a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. libretexts.org The C=N and C=C stretching vibrations within the pyrimidine ring typically appear in the 1500-1660 cm⁻¹ range. mdpi.com The presence of the tert-butyl and ethyl substituents gives rise to characteristic C-H stretching and bending vibrations. The sp³ C-H stretching of the alkyl groups is observed around 2850-3000 cm⁻¹. pressbooks.pub Specifically, the tert-butyl group will show characteristic bending vibrations. researchgate.netacs.org The C-O stretching vibration from the hydroxyl group is also expected in the fingerprint region, typically between 1000-1250 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Pyrimidine Ring | C=N and C=C Stretch | 1500 - 1660 |

| Tert-butyl | C-H Bend | ~1365 and ~1390 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of synthesized compounds and for isolating them from reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C8 or C18 silica gel) is used with a polar mobile phase. researchgate.net

For a moderately polar compound like this compound, a typical mobile phase might consist of a mixture of water or a buffer solution and an organic modifier such as acetonitrile or methanol. researchgate.netnih.gov The separation is achieved based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is often performed using a UV detector, as the pyrimidine ring is chromophoric. sigmaaldrich.com The conditions can be optimized by adjusting the gradient or isocratic elution, flow rate, and column temperature to achieve optimal separation. researchgate.net

Table 2: Typical HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture researchgate.netsigmaaldrich.com |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |

| Detection | UV at a specific wavelength (e.g., 254 nm or 270 nm) sigmaaldrich.com |

| Temperature | Ambient or controlled (e.g., 35 °C) researchgate.netsigmaaldrich.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress, identify compounds in a mixture, and determine purity. libretexts.orgchemistryhall.com For pyrimidinol derivatives, silica gel is a common stationary phase. bibliotekanauki.pl

The choice of the mobile phase is critical for achieving good separation and is determined by the polarity of the compound. interchim.com A mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. nih.gov The ratio of these solvents is adjusted to obtain a retention factor (Rf) value that allows for clear separation from other components. Visualization of the spots on the TLC plate is typically achieved under UV light, as pyrimidine rings are UV-active. libretexts.org

Table 3: Example TLC System for Pyrimidinol Analysis

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum or glass plates bibliotekanauki.pl |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) libretexts.orgnih.gov |

| Visualization | UV lamp (254 nm) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While many pyrimidine derivatives may have low volatility, GC analysis can be performed, often after a derivatization step to increase volatility and thermal stability. researchgate.netsemanticscholar.org

For N-heterocyclic compounds, a capillary column with a nonpolar or medium-polarity stationary phase (e.g., HP-5) is typically used. semanticscholar.org The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to increase during the analysis to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection.

Table 4: General Gas Chromatography Parameters

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) semanticscholar.org |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | e.g., 250 °C |

| Oven Program | Initial temperature hold followed by a ramp to a final temperature |

| Detector | FID or Mass Spectrometer (MS) |

Other Analytical Techniques for Compound Characterization

In addition to IR spectroscopy and chromatography, other analytical techniques are crucial for the complete characterization of this compound.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. sapub.orgiosrjournals.org Techniques like Electrospray Ionization (ESI) are often coupled with HPLC (LC-MS) for the analysis of pyrimidine derivatives. creative-proteomics.commassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is arguably the most powerful tool for elucidating the detailed molecular structure. It provides information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the connectivity of the ethyl and tert-butyl groups to the pyrimidine ring. researchgate.netnih.gov

These techniques, used in concert, provide a comprehensive characterization of the target compound, confirming its identity, structure, and purity.

Advanced Computational Chemistry Approaches for 6 Tert Butyl 2 Ethyl Pyrimidin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

To predict how 6-tert-butyl-2-ethyl-pyrimidin-4-ol binds to a target protein, molecular docking simulations would be performed. These simulations place the ligand into the binding site of a receptor and score the different poses based on a scoring function that estimates the binding affinity. The results would identify the most stable binding mode. For a hypothetical target like a protein kinase, the pyrimidine (B1678525) scaffold could be predicted to form key hydrogen bonds within the active site, a common interaction for this class of compounds.

Table 1: Hypothetical Binding Mode Predictions for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

|---|---|---|---|

| Kinase A | -8.5 | Leu83, Val91, Ala145 | N-H...O=C (backbone) |

| Kinase B | -7.9 | Phe167, Asp178 | O-H...N (sidechain) |

Note: This data is illustrative and not based on published results for this specific compound.

Following the prediction of the binding mode, a detailed interaction profile would be generated. This profile characterizes the non-covalent interactions that stabilize the ligand-protein complex. For this compound, this would involve identifying specific hydrogen bonds, hydrophobic interactions, and van der Waals forces. The tert-butyl group, for instance, would likely be involved in significant hydrophobic interactions with nonpolar residues in the binding pocket, while the hydroxyl and nitrogen atoms of the pyrimidine ring would be key sites for hydrogen bonding. Tools that analyze protein-ligand interactions help visualize and quantify these connections. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and geometry of molecules. These methods provide deep insights into a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de For this compound, DFT calculations would be used to determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govdoaj.org This information is vital for understanding the molecule's reactivity and its ability to participate in various types of interactions. The HOMO-LUMO energy gap, for example, is an indicator of chemical stability. nih.gov

Table 2: Illustrative DFT-Calculated Electronic Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: This data is illustrative and not based on published results for this specific compound.

Conformational analysis aims to find the low-energy arrangements of atoms in a molecule, known as conformers. Molecular mechanics (MM) methods are often used for this purpose due to their computational efficiency. researchgate.net For this compound, the analysis would focus on the rotation around the single bonds, particularly the bond connecting the ethyl group to the pyrimidine ring. By systematically rotating these bonds and calculating the potential energy, a conformational energy map can be created to identify the most stable, low-energy conformations that the molecule is likely to adopt. nih.gov

In Silico ADME Prediction and Metabolic Stability Simulations

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models use computational algorithms to estimate the pharmacokinetic properties of a compound. nih.govnih.gov These predictions are crucial in early drug development to filter out candidates with poor ADME profiles. nih.gov

Simulations would predict properties such as aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. The metabolic stability of this compound can also be simulated. The presence of the tert-butyl group is known to often increase metabolic stability by sterically hindering potential sites of metabolism. nih.gov However, specific predictions would depend on the computational models used, which are trained on large datasets of known compounds.

Table 3: Sample In Silico ADME and Metabolic Stability Predictions

| ADME Property | Predicted Value/Classification |

|---|---|

| Aqueous Solubility | Moderately Soluble |

| Blood-Brain Barrier Permeability | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Human Intestinal Absorption | High |

Note: This data is illustrative and not based on published results for this specific compound.

Absorption, Distribution, Metabolism, Excretion (ADME) Modeling

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for avoiding late-stage failures. nih.govresearchgate.netnih.gov Computational, or in silico, ADME modeling allows for the rapid assessment of a molecule's pharmacokinetic profile before synthesis, saving significant time and resources. pharmaceuticaljournal.net These models use a compound's structure to predict key properties that determine its viability as a drug candidate.

For a molecule like this compound, computational tools can generate predictions for a variety of essential ADME parameters. Machine learning models, trained on large datasets of experimentally measured properties, are frequently used to predict outcomes for assays related to permeability, solubility, and metabolic stability. nih.gov Key properties evaluated include lipophilicity (LogP), aqueous solubility, gastrointestinal (GI) absorption, and adherence to drug-likeness rules such as Lipinski's Rule of Five. mdpi.comfiveable.me Such predictions help medicinal chemists prioritize which compounds to synthesize and can guide the structural modifications needed to improve the ADME profile. pharmaceuticaljournal.net

Below is an illustrative data table of predicted ADME properties that could be generated for a pyrimidine derivative.

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 194.26 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| LogP (Lipophilicity) | 2.15 | Affects solubility, absorption, and membrane permeability. |

| Aqueous Solubility | Moderate | Crucial for absorption and formulation. |

| GI Absorption | High | Predicts the likelihood of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates whether the compound is likely to cross into the central nervous system. |

| Lipinski's Rule of Five Violations | 0 | A guideline to evaluate drug-likeness and potential for oral bioavailability. |

Note: The values in this table are representative predictions for a compound with this structure and are for illustrative purposes.

Predictive Metabolism Studies in Preclinical Contexts

Understanding a compound's metabolic fate is fundamental to assessing its efficacy and safety. cam.ac.ukresearchgate.net Unexpected or toxic metabolites are a significant cause of drug candidate failure. news-medical.net Computational metabolism prediction tools are employed in preclinical studies to identify likely sites of metabolism (SOMs) on a molecule and to predict the structures of potential metabolites. news-medical.netnih.govacs.org These methods can be broadly categorized as ligand-based, which rely on databases of known metabolic reactions, and structure-based, which model the interaction between the compound and specific metabolic enzymes. nih.govacs.orgnih.gov

The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily for Phase I reactions (e.g., oxidation, hydrolysis) and transferases like UDP-glucuronosyltransferases (UGTs) for Phase II reactions (conjugation). news-medical.netnih.gov For this compound, predictive models would analyze the susceptibility of different parts of the molecule to enzymatic attack. For instance, the ethyl group and the tert-butyl group would be identified as potential sites for oxidation by CYP enzymes. Predicting these transformations helps in designing more stable analogues by blocking the most metabolically labile sites. news-medical.net

The following table details potential metabolic transformations for a pyrimidine scaffold like this compound.

| Metabolic Reaction | Potential Site on Compound | Responsible Enzyme Family | Resulting Metabolite Type |

| Aliphatic Hydroxylation | Ethyl group | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Alcohol derivative |

| Aliphatic Hydroxylation | Tert-butyl group | Cytochrome P450 | Alcohol derivative |

| Aromatic Hydroxylation | Pyrimidine ring (if activated) | Cytochrome P450 | Phenolic derivative |

| Glucuronidation | 4-OL hydroxyl group | UGTs | Glucuronide conjugate |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Computational drug design strategies are broadly divided into two categories: structure-based and ligand-based design. nih.govmdpi.com The choice between them depends primarily on the availability of a three-dimensional structure of the biological target.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein, often a kinase or receptor, has been determined through methods like X-ray crystallography or NMR spectroscopy. This approach involves using computational tools like molecular docking to predict how a ligand, such as a pyrimidine derivative, binds within the target's active site. nih.govmdpi.com By visualizing these interactions, chemists can rationally design molecules with improved potency and selectivity, for example by adding functional groups that form specific hydrogen bonds or hydrophobic interactions with the protein's amino acid residues. nih.govrsc.org The pyrimidine scaffold is common in kinase inhibitors, and SBDD has been instrumental in developing potent and selective drugs targeting this enzyme class. nih.govmdpi.com

Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown. fiveable.me This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. mdpi.com Methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. mdpi.commdpi.comnih.gov QSAR models establish a mathematical correlation between the chemical structures of compounds and their biological activities. mdpi.com Pharmacophore models identify the essential 3D arrangement of steric and electronic features that a molecule must possess to be active. These models are then used as templates to screen virtual libraries for new compounds with the desired features. nih.gov

| Strategy | Principle | Key Requirement | Common Applications |

| SBDD | Utilizes the 3D structure of the biological target to design complementary ligands. | High-resolution 3D structure of the target protein. | Lead optimization, improving potency and selectivity, virtual screening via molecular docking. |

| LBDD | Uses information from a set of known active ligands to infer properties required for activity. | A set of ligands with known biological activities against the target. | Hit identification from virtual libraries, lead discovery, predicting activity of new compounds via QSAR. |

Cheminformatics and Data Mining for Pyrimidine Derivatives

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds, accelerating the drug discovery process. broadinstitute.org Data mining techniques are applied to vast chemical libraries, such as public databases or proprietary collections, to uncover valuable patterns and relationships. nih.gov For a scaffold like pyrimidine, which is prevalent in medicinal chemistry, these approaches are particularly powerful. nih.govbenthamdirect.comnih.gov

One key application is the analysis of Structure-Activity Relationships (SAR). benthamdirect.comnih.govacs.org By mining data from high-throughput screening campaigns, cheminformatics tools can identify which substituents on the pyrimidine ring are associated with increased potency or other desirable properties. benthamdirect.comnih.gov This knowledge guides the design of more effective compounds. Another application is library design and diversity analysis, ensuring that a set of synthesized or screened compounds covers a broad and relevant chemical space. broadinstitute.org

Virtual screening is another major use of cheminformatics, where large compound databases are computationally filtered to identify molecules that are likely to be active against a specific target. This can be done using LBDD methods like pharmacophore searching or by applying predictive QSAR models. mdpi.comnih.gov These techniques allow researchers to prioritize a smaller, more promising set of compounds for expensive experimental testing.

| Cheminformatics Application | Goal | Methodology | Relevance to Pyrimidine Derivatives |

| Virtual Screening | Identify potential hit compounds from large databases. | Pharmacophore modeling, similarity searching, QSAR model prediction. | Efficiently finds novel pyrimidine-based compounds with a high probability of being active. |

| SAR Analysis | Understand the relationship between chemical structure and biological activity. | Data mining, machine learning, statistical analysis. | Guides the optimization of pyrimidine leads by identifying key structural features for activity. benthamdirect.comnih.govnih.gov |

| Library Diversity Analysis | Ensure broad coverage of chemical space in a compound collection. | Chemical fingerprinting, clustering, scaffold analysis. | Helps in designing diverse pyrimidine libraries for screening to increase the chances of finding hits for new targets. nih.gov |

| Predictive Modeling (QSAR) | Create models to predict the activity or properties of new compounds. | Regression analysis, machine learning. | Allows for the in silico estimation of a new pyrimidine derivative's potency before synthesis. mdpi.com |

Biological Evaluation and Pharmacological Research of 6 Tert Butyl 2 Ethyl Pyrimidin 4 Ol Analogs Preclinical Focus

Anti-inflammatory Activity Research

Pyrimidine (B1678525) analogs have been investigated for their potential to modulate inflammatory processes, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

In Vitro Enzyme Inhibition Studies (e.g., COX-2, PDE4, 5-LOX)

Research into pyrimidine derivatives has identified their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme family that degrades cyclic adenosine monophosphate (cAMP). nih.gov The inhibition of PDE4 is a validated strategy for treating various inflammatory diseases, including asthma and chronic obstructive pulmonary disease. nih.gov

Specifically, the PDE4B isoform is implicated in inflammation, making it a key target for drug development. nih.gov A series of 2-phenylpyrimidine derivatives were developed and evaluated, showing promise with good selectivity for the PDE4 enzyme. nih.gov Further optimization of the pyrimidine scaffold has been pursued to enhance potency while maintaining selectivity for PDE4B, which is the predominant subfamily involved in controlling inflammatory responses. nih.gov

Additionally, scaffolds related to pyrimidines have been explored for dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that produce pro-inflammatory mediators. nih.gov For instance, a novel pyrazolopyrimidine scaffold was designed to act as a dual COX-2/5-LOX inhibitor. researcher.life The di-tert-butyl phenol class of compounds has also shown effectiveness in inhibiting both COX-2 and 5-LOX enzymes. nih.gov

Table 1: PDE4 Inhibition by Pyrimidine Analogs

| Compound Class | Target Enzyme | Activity Noted | Reference |

|---|---|---|---|

| 2-Phenylpyrimidine Derivatives | PDE4 | Demonstrated promising selectivity for the PDE4 enzyme. | nih.gov |

| Pyridazinone Derivatives | PDE4B | An indole-containing analog showed an IC50 of 251 nM. | nih.gov |

Cellular Inflammatory Pathway Modulation in Research Models

The anti-inflammatory potential of pyrimidine analogs extends to their effects on cellular pathways. In cellular models, certain pyridazinone-based PDE4 inhibitors, which share heterocyclic similarities with pyrimidines, have demonstrated the ability to regulate the release of potent pro-inflammatory cytokines and chemokines without showing cytotoxic effects. nih.gov The inhibition of PDE4B, in particular, has been linked to the modulation of events that orchestrate inflammation. nih.gov

Anticancer Research Applications

Analogs featuring pyrimidine and related heterocyclic cores have been a significant focus of anticancer research, targeting various enzymes and cellular mechanisms crucial for tumor cell proliferation and survival.

Enzyme Inhibition (e.g., EGFR, Aurora Kinase, Polo-like Kinase, Topoisomerase II, KRAS-G12D)

Polo-like Kinase (Plk1) Inhibition: Plk1 is a critical regulator of cell division and an important target in oncology. nih.gov The inhibitor BI 2536, which contains a dihydropteridinone core featuring a pyrimidine ring, effectively inhibits Plk1 activity. nih.govnih.gov Inhibition of Plk1 by such compounds leads to a mitotic arrest in cancer cells. nih.govnih.gov

Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many tumors. mdpi.com AT9283, a pan-aurora kinase inhibitor with a pyrazolopyrimidine structure, demonstrates potent inhibition of both Aurora A and Aurora B kinases with an IC50 of 3 nM. mdpi.comresearchgate.net Inhibition of Aurora B kinase activity by AT9283 has been confirmed by observing a decrease in the phosphorylation of its downstream substrate, histone H3. researchgate.net In preclinical studies, Aurora B inhibition has been shown to result in cell cycle arrest and apoptotic cell death. patsnap.com

KRAS-G12D Inhibition: The KRAS-G12D mutation is one of the most common oncogenic drivers in solid tumors, particularly in pancreatic ductal adenocarcinoma. nih.govresearchgate.net Developing selective inhibitors for this target has been challenging. researchgate.netacs.org However, recent research has led to the discovery of potent and selective noncovalent inhibitors based on a pyrido[4,3-d]pyrimidine scaffold. researchgate.netacs.org One such inhibitor, MRTX1133, showed significant, dose-dependent antitumor activity in xenograft models. acs.org Other studies have developed novel pyrimidine, pyrido[4,3-d]pyrimidine, and tetrahydropyrido[3,4-d]pyrimidine derivatives. nih.gov For example, compound 10k, a tetrahydropyrido[3,4-d]pyrimidine, showed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 µM. nih.gov Similarly, thieno[2,3-d]pyrimidine analogs have been identified as potent inhibitors, with compound KD-8 showing an IC50 of 2.1 μM in cellular assays and a KD of 33 nM. mdpi.com

Table 2: Anticancer Enzyme Inhibition by Pyrimidine Analogs

| Compound/Analog Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| AT9283 | Aurora A/B Kinase | 3 nM | mdpi.comresearchgate.net |

| Compound 10k (tetrahydropyrido[3,4-d]pyrimidine) | KRAS-G12D | 0.009 µM (enzymatic) | nih.gov |

| Compound 10c (pyrido[4,3-d]pyrimidine) | KRAS-G12D | 1.40 µM (cellular, Panc1) | nih.gov |

| KD-8 (thieno[2,3-d]pyrimidine) | KRAS-G12D | 2.1 µM (cellular) | mdpi.com |

Mechanisms of Action in Cellular Models (e.g., Microtubule Targeting, Apoptosis Induction, Purine Biosynthesis Inhibition)

Microtubule Targeting: Microtubules are essential for cell division, making them an effective target for cancer therapy. nih.gov Novel microtubule targeting agents (MTAs) have been developed from a pyrazolo[4,3-d]pyrimidine scaffold. nih.gov These agents function by interrupting the dynamics of microtubules, which are composed of α- and β-tubulin subunits. nih.gov

Apoptosis Induction: A common outcome of targeting key cell cycle regulators with pyrimidine analogs is the induction of apoptosis, or programmed cell death. The Plk1 inhibitor BI 2536 has been shown to increase apoptosis in glioblastoma cells. nih.gov Similarly, the inhibition of Aurora B kinase can lead to apoptotic cell death in cancer cells. patsnap.com The antitumor effects of some compounds are mediated by triggering caspase-dependent apoptosis. nih.gov

Purine Biosynthesis Inhibition: Antimetabolites that interfere with the synthesis of purines represent a classic approach to cancer therapy. nih.gov A novel series of 6-substituted thieno[2,3-d]pyrimidine antifolates act as potent inhibitors of de novo purine nucleotide biosynthesis. nih.gov These compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the purine synthesis pathway. nih.gov Several compounds in this series demonstrated potent growth inhibition against human tumor cells, with IC50 values in the nanomolar range. nih.gov

Table 3: Inhibition of GARFTase by Thieno[2,3-d]pyrimidine Analogs

| Compound | GARFTase Inhibition (IC50) | Reference |

|---|---|---|

| Compound 3 | < 10 µM | nih.gov |

| Compound 4 | < 10 µM | nih.gov |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The therapeutic potential of pyrimidine analogs and related structures has also been explored in the context of infectious diseases.

Antibacterial and Antifungal Activity: A novel series of tert-butylphenylthiazoles featuring a pyrimidine linker was investigated for antimicrobial activity. nih.gov Two compounds from this series showed promising activity against the highly infectious methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain, with a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.gov One of these also demonstrated potent activity against Clostridium difficile with an MIC of 4 μg/mL. nih.gov Some compounds in this series also possessed antifungal activity against a fluconazole-resistant Candida albicans strain, with MIC values ranging from 4–16 μg/mL. nih.gov

Furthermore, 6-substituted amiloride analogs, which are structurally related to pyrimidines, have been identified as a promising scaffold for antifungal drug development. frontiersin.orgnih.gov A series of 6-(2-benzofuran)amiloride analogs showed a significant increase in activity against Cryptococcus neoformans and broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates. frontiersin.orgnih.gov

Table 4: Antimicrobial Activity of Pyrimidine-Related Analogs

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| tert-butylphenylthiazole-pyrimidine | MRSA USA300 | 4 µg/mL | nih.gov |

| tert-butylphenylthiazole-pyrimidine | Clostridium difficile | 4 µg/mL | nih.gov |

| tert-butylphenylthiazole-pyrimidine | Candida albicans (fluconazole-resistant) | 4–16 µg/mL | nih.gov |

| 6-(2-benzofuran) amiloride analog | Cryptococcus neoformans | 16 µg/mL | frontiersin.org |

Table of Compounds Mentioned

Other Biological Activities under Investigation

Beyond their antimicrobial properties, pyrimidine-4-ol analogs and related structures are being explored for other therapeutic applications, including antioxidant and enzyme-inhibiting activities.

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous chronic diseases [see: 2]. Pyrimidine derivatives have emerged as a promising class of antioxidants capable of scavenging free radicals and inhibiting lipid peroxidation [see: 2, 8, 9].

Various studies have synthesized and evaluated pyrimidine derivatives for their antioxidant potential using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the inhibition of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)-induced linoleic acid peroxidation [see: 5]. For instance, certain 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which are bioisosteres of flavonoids, have been developed as potent antioxidants [see: 1]. Similarly, novel piperidine pyrimidine acrylamides have shown moderate to good lipid peroxidation inhibition potential [see: 19]. The antioxidant activity is often attributed to the electron-donating properties of substituents on the pyrimidine ring [see: 8].

Table 2: Antioxidant Activity of Selected Pyrimidine-based Derivatives

| Compound Class | Assay | Finding | Source(s) |

|---|---|---|---|

| Pyrido[1,2-a]pyrimidin-4-ones | ALR2 Inhibition & Antioxidant | Micromolar/submicromolar activity | acs.orgresearchgate.net |

| 2,4,6-Substituted Pyrimidines | DPPH Radical Scavenging | Significant scavenging activity | ijpsonline.com |

| Pyrido[2,3-d]pyrimidines | AAPH-induced Lipid Peroxidation | Strong inhibition of lipid peroxidation | nih.gov |

| Piperidine Pyrimidine Acrylamides | Lipid Peroxidation Inhibition | Moderate to good inhibition potential | mdpi.com |

The structural features of pyrimidine analogs make them suitable candidates for designing specific enzyme inhibitors, a cornerstone of modern drug discovery [see: 32].

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate biosynthetic pathway, essential for DNA synthesis. Its inhibition leads to cell death, making it a key target for antimicrobial and anticancer drugs [see: 31]. A series of (±)-6-alkyl-2,4-diaminopyrimidine-based compounds have been evaluated as inhibitors of bacterial DHFR [see: 29]. These studies revealed that while substitution at the C6 position of the diaminopyrimidine moiety could sometimes reduce activity, MIC values against Bacillus anthracis and Staphylococcus aureus remained in the potent 0.125–8 μg/mL range [see: 29]. The interactions of these inhibitors are often with hydrophobic residues within the enzyme's active site [see: 29]. Pyrazole-clubbed pyrimidine hybrids have also been identified as potent DHFR inhibitors, with IC50 values surpassing that of the reference drug trimethrim [see: 31].

While specific inhibitory data for 6-tert-butyl-2-ethyl-pyrimidin-4-ol analogs against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and the enoyl-acyl carrier protein reductase (InhA) were not found in the reviewed literature, the broad inhibitory potential of the pyrimidine scaffold suggests that analogs could be designed to target these or other enzymes.

Metabolic Pathway Investigations of 6 Tert Butyl 2 Ethyl Pyrimidin 4 Ol Derivatives in Preclinical Models

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. For derivatives of 6-tert-butyl-2-ethyl-pyrimidin-4-OL, these studies are typically conducted using liver microsomes from various species, including humans, rats, and mice. These preparations are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.

The stability of these compounds is assessed by incubating them with liver microsomes in the presence of necessary cofactors like NADPH and monitoring the disappearance of the parent compound over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Note: Specific experimental data for this compound was not found in the public domain. The table is representative of the data typically generated in such studies.

Generally, pyrimidine (B1678525) derivatives can exhibit a range of metabolic stabilities. The presence of the tert-butyl group can, in some cases, sterically hinder enzymatic attack on adjacent positions of the pyrimidine ring, potentially increasing metabolic stability. Conversely, the alkyl substituents themselves are primary targets for oxidation.

Identification of Metabolites and Metabolic Pathways in Preclinical Systems

Following the determination of metabolic stability, the next step involves identifying the metabolites formed and elucidating the metabolic pathways. This is achieved by analyzing the incubation mixtures from in vitro studies using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

For this compound, several metabolic pathways can be hypothesized based on the known metabolism of structurally related compounds:

Oxidation of the tert-butyl group: This is a common metabolic pathway for compounds containing a tert-butyl moiety. It typically proceeds via hydroxylation to form a primary alcohol, which can be further oxidized to a carboxylic acid.

Oxidation of the ethyl group: The ethyl group is also susceptible to hydroxylation, primarily at the terminal carbon (ω-hydroxylation) or the adjacent carbon (ω-1 hydroxylation).

Oxidation of the pyrimidine ring: While often less favored for substituted pyrimidines, hydroxylation of the pyrimidine ring itself is a possibility.

Phase II Conjugation: The hydroxyl group on the pyrimidin-4-ol core, as well as any newly formed hydroxyl metabolites, can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Enzyme-Specific Metabolic Transformations (e.g., Cytochrome P450 Metabolism)

The primary enzymes responsible for the phase I metabolism of many xenobiotics, including pyrimidine derivatives, are the cytochrome P450 (CYP) enzymes. fiveable.me The specific CYP isoforms involved in the metabolism of this compound would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes.

Based on the metabolism of other alkyl-substituted heterocyclic compounds, it is plausible that isoforms such as CYP3A4, CYP2C9, and CYP2D6 could play a role. The bulky tert-butyl group is a known substrate for several CYP enzymes, often leading to hydroxylation. nih.gov

Table of Potential Metabolic Transformations:

| Transformation | Enzyme Family | Potential Metabolite |

| Hydroxylation of tert-butyl group | Cytochrome P450 | 6-(1-hydroxy-tert-butyl)-2-ethyl-pyrimidin-4-ol |

| Oxidation of tert-butyl group | Aldehyde/Alcohol Dehydrogenase | 2-(2-ethyl-4-hydroxy-pyrimidin-6-yl)-2-methylpropanoic acid |

| Hydroxylation of ethyl group | Cytochrome P450 | 6-tert-butyl-2-(1-hydroxyethyl)-pyrimidin-4-ol |

| Glucuronidation of pyrimidinol | UGTs | 6-tert-butyl-2-ethyl-pyrimidin-4-yl-β-D-glucuronide |

Influence of Chemical Structure on Metabolic Fate

The chemical structure of this compound derivatives is a key determinant of their metabolic fate. The interplay between the electron-donating and sterically hindering properties of the substituents significantly influences the rate and site of metabolism.

Role of the tert-butyl group: The large, bulky nature of the tert-butyl group can shield adjacent positions on the pyrimidine ring from enzymatic attack, potentially slowing down metabolism at those sites. However, the tert-butyl group itself is a primary site for oxidative metabolism.

Role of the ethyl group: The ethyl group provides another accessible site for oxidation. The relative rate of metabolism at the ethyl versus the tert-butyl group will depend on the specific CYP enzymes involved and their active site topology.

The pyrimidin-4-ol core: The hydroxyl group on the pyrimidine ring is a key site for phase II conjugation reactions. The electronic properties of the substituents can influence the acidity of this hydroxyl group and thus the rate of conjugation.

By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can modulate the metabolic stability of these compounds. For instance, replacing a metabolically liable group with a more stable alternative can lead to derivatives with improved pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for preparing 6-Tert-butyl-2-ethyl-pyrimidin-4-OL in laboratory settings?

- Methodological Answer : The synthesis of substituted pyrimidinols typically involves sequential functionalization of the pyrimidine core. For this compound:

Core Formation : Start with a pre-functionalized pyrimidine scaffold (e.g., 4-hydroxypyrimidine) .

Q. Substituent Introduction :

- Introduce the tert-butyl group via nucleophilic substitution using tert-butyl iodide or tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Ethyl groups can be added via alkylation with ethyl bromide in the presence of a palladium catalyst .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis :

- Melting Point : Compare observed values (e.g., 145–150°C) with literature data .

- Structural Confirmation :

- NMR :

- ¹H NMR : Look for peaks corresponding to tert-butyl (δ 1.3–1.4 ppm, singlet) and ethyl groups (δ 1.2–1.3 ppm triplet for CH₃, δ 2.5–2.7 ppm quartet for CH₂) .

- ¹³C NMR : Confirm tert-butyl (δ 28–30 ppm for CH₃, δ 35–40 ppm for quaternary C) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 223.18 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of substituted pyrimidinols under varying reaction conditions?

- Methodological Answer : Contradictions often arise from steric effects of bulky substituents (e.g., tert-butyl) or pH-dependent hydroxyl group reactivity.

- Case Study :

- Acidic Conditions : The hydroxyl group may act as a leaving group, leading to unexpected substitutions. Control pH using buffered conditions (e.g., phosphate buffer, pH 7–8) .

- Steric Hindrance : Use bulky bases (e.g., DBU) to minimize side reactions in alkylation steps .

- Experimental Design :

- Perform parallel reactions under controlled variables (pH, temperature, catalyst).

- Use DFT calculations to model steric/electronic effects .

Q. How does the tert-butyl group influence the compound’s biological or catalytic activity compared to other substituents?

- Methodological Answer :

- Comparative Analysis :

- Biological Activity : Test this compound against analogs (e.g., 6-methyl or 6-phenyl) in enzyme inhibition assays (e.g., kinase profiling) .

- Catalytic Studies : Evaluate tert-butyl’s role in stabilizing transition states via steric shielding (e.g., in Pd-catalyzed cross-coupling) .

- Data Interpretation :

- Use X-ray crystallography to analyze steric bulk in binding pockets .

- Correlate logP values (calculated via ChemDraw) with membrane permeability trends .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Key Challenges :

Purification : Replace column chromatography with recrystallization (e.g., tert-butyl methyl ether) for cost efficiency .

Yield Optimization : Use flow chemistry to improve heat/mass transfer in exothermic alkylation steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR spectra for substituted pyrimidinols?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities.

- Resolution Workflow :

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ .

Variable Temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibrium) .

Research Applications

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

- Drug Discovery :

- Use as a kinase inhibitor scaffold via virtual screening (e.g., docking studies with CDK2 or EGFR) .

- Modify the hydroxyl group to prodrugs (e.g., phosphate esters) for improved bioavailability .

- Mechanistic Studies :

- Employ fluorescence quenching assays to study DNA binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.